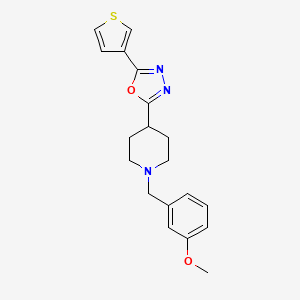

2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-23-17-4-2-3-14(11-17)12-22-8-5-15(6-9-22)18-20-21-19(24-18)16-7-10-25-13-16/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFVNZBNOFCOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids.

Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation and reduction makes it valuable for developing new derivatives with enhanced properties.

Biology

This compound has been investigated for its biological activities , particularly:

- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties against pathogens like Mycobacterium tuberculosis and various bacterial strains. For instance, studies have shown that derivatives can effectively inhibit bacterial growth .

- Anticancer Properties : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines such as MCF-7 and U-937. Some derivatives have shown cytotoxic activity superior to established chemotherapeutics like doxorubicin .

Medicine

The therapeutic potential of this compound is being explored in drug development. Its mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as N-myristoyltransferase (NMT), which is crucial for the survival of malaria parasites .

- Receptor Modulation : By binding to various receptors, it can modulate their activity, leading to therapeutic effects in conditions like cancer and infection.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and chemical processes. Its unique properties make it suitable for creating innovative products in pharmaceuticals and materials science.

Case Studies

Several studies have highlighted the applications of 2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole:

- Antimicrobial Efficacy : A study conducted on various oxadiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .

- Anticancer Research : Another research focused on the anticancer properties of oxadiazole derivatives indicated that specific compounds could significantly reduce cell viability in cancer models compared to controls .

Mechanism of Action

The mechanism of action of 2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-Methoxybenzyl)-5-(benzo[b]thiophen-2-yl)-1,3,4-oxadiazole Derivatives

A closely related compound, 2-(3-Methoxybenzyl)-5-(3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl)-1,3,4-oxadiazole (20b) , shares the 3-methoxybenzyl-piperidine-oxadiazole scaffold but replaces the thiophen-3-yl group with a benzo[b]thiophen-2-yl moiety. This substitution introduces a larger aromatic system, which may enhance interactions with hydrophobic enzyme pockets. Compound 20b exhibited 55% yield during synthesis via HPLC purification, suggesting comparable synthetic feasibility to the target compound .

Difluoromethyl-1,3,4-oxadiazole HDAC6 Inhibitors

Compounds such as 2-(4-((5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole (WO2022/029041) replace the thiophene with a benzothiophene-tetrazole hybrid and incorporate a difluoromethyl group. These modifications confer selectivity for histone deacetylase 6 (HDAC6), with IC₅₀ values in the nanomolar range.

Piperidine-Oxadiazole Derivatives with Sulfonamide Groups

Compounds like 2-(butan-1-ylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (7d) feature a sulfonamide-substituted piperidine instead of the 3-methoxybenzyl group. These derivatives exhibit 74–79% synthetic yields and moderate antibacterial activity (MIC: 8–32 µg/mL against Staphylococcus aureus and Escherichia coli). The target compound’s 3-methoxybenzyl group likely enhances membrane permeability compared to sulfonamide derivatives, though direct antibacterial efficacy data for the target compound remain unreported .

SGLT1/2 Inhibitors with Oxadiazole-Pyrrolidine Scaffolds

In a cluster of SGLT1/2 inhibitors, 2-[(3S)-1-(2-fluorobenzyl)-3-pyrrolidinyl]-5-(2-furyl)-1,3,4-oxadiazole demonstrates structural parallels but uses a fluorobenzyl-pyrrolidine group instead of 3-methoxybenzyl-piperidine. This compound shows SGLT2/SGLT1 selectivity ratios >100, attributed to the fluorobenzyl group’s electronic effects.

Antimicrobial Oxadiazoles with Pyrazole and Methoxyphenyl Groups

Rai et al. synthesized 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substitutedphenyl)-1,3,4-oxadiazoles , which showed MIC values of 4–16 µg/mL against Bacillus subtilis and Klebsiella pneumoniae. The target compound’s thiophene group may offer comparable π-stacking but lacks the pyrazole’s hydrogen-bonding capacity, which could reduce antimicrobial potency .

Key Findings and Implications

Structural Flexibility : The 1,3,4-oxadiazole core tolerates diverse substitutions, enabling tuning of electronic, steric, and pharmacokinetic properties.

Biological Target Specificity : Substituents like benzothiophene (HDAC6) or fluorobenzyl (SGLT2) drive selectivity, whereas simpler groups (thiophene) may favor broader activity.

Synthetic Feasibility : Yields for the target compound and analogues (55–79%) suggest scalable synthesis, though purification methods (e.g., HPLC) impact practicality .

Biological Activity

The compound 2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a member of the oxadiazole family known for its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound includes:

- A piperidine ring

- A methoxybenzyl group

- A thiophene ring

- An oxadiazole ring

These structural components contribute to its unique biological activities.

Biological Activity Overview

Research has shown that oxadiazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds containing the 1,3,4-oxadiazole core have demonstrated significant antimicrobial effects against various pathogens. For instance, studies indicate that derivatives can inhibit Mycobacterium tuberculosis and other bacterial strains effectively .

- Anticancer Properties : The compound has shown promise in anticancer research. In vitro studies indicate that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and U-937. Notably, some derivatives exhibited cytotoxic activity greater than that of established chemotherapeutics like doxorubicin .

- Anti-inflammatory and Analgesic Effects : Certain oxadiazole derivatives have been reported to possess anti-inflammatory and analgesic properties, making them potential candidates for pain management therapies .

The biological activity of 2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes. For instance, studies on similar oxadiazole compounds have shown inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the survival of malaria parasites .

- Receptor Modulation : The binding affinity to various receptors can modulate their activity, leading to therapeutic effects in conditions like cancer and infection.

Synthesis

The synthesis typically involves several steps:

- Formation of the piperidine ring through cyclization.

- Introduction of the methoxybenzyl group via nucleophilic substitution.

- Cyclization to form the oxadiazole ring using hydrazides and carboxylic acids.

- Coupling reactions to attach the thiophene ring.

This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity.

Case Studies

Q & A

Q. Methodological Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% compared to thermal methods .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency. Pd(PPh₃)₄ often provides higher regioselectivity .

- Purification Techniques : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from thiophene-related impurities .

How do structural modifications influence biological activity?

Q. Case Study :

How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

Q. Root Cause Analysis :

- Assay Variability : Standardize protocols (e.g., fixed incubation time for enzyme assays) to reduce inter-lab discrepancies .

- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via HPLC to rule out false negatives .

- Target Polymorphism : Screen for genetic variations in enzymatic targets (e.g., LOX isoforms) using recombinant protein assays .

What computational methods are effective for predicting binding modes with HDAC6 or 5-HT₄ receptors?

Q. Workflow :

Molecular Docking : Use AutoDock Vina to model interactions between the oxadiazole core and HDAC6's catalytic domain (PDB: 5EF7). The thiophene group may occupy the hydrophobic pocket .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key residues (e.g., His610 in HDAC6) should maintain hydrogen bonds with the methoxybenzyl group .

QSAR Modeling : Corporate electronic descriptors (e.g., HOMO-LUMO gap) to predict activity against 5-HT₄ receptors .

Data Contradiction & Validation

How to address inconsistencies in crystallographic data vs. NMR-derived conformations?

- Temperature-Dependent NMR : Acquire NOESY spectra at 298 K and 100 K to detect flexible regions (e.g., piperidine ring puckering) .

- DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) bond lengths. Deviations >0.05 Å suggest crystal packing effects .

What strategies validate the compound’s stability under physiological conditions?

- LC-MS Stability Study : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products (e.g., hydrolysis of oxadiazole to hydrazide) over 24 hours .

- Radiolabeling : Use ¹⁴C-labeled analogs to track metabolic pathways in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.